2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-1H-1,2,4-triazole
- 2-(2,4-Difluorophenyl)-5-methyl-1H-1,2,4-triazole
- 2-(2,4-Difluorophenyl)-3H-1,2,4-triazole
Uniqueness
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both a difluorophenyl group and a methyl group on the triazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. The difluorophenyl group enhances its binding affinity and specificity, while the methyl group contributes to its stability and reactivity.
Properties
CAS No. |
90208-65-4 |
---|---|
Molecular Formula |
C9H7F2N3O |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H7F2N3O/c1-5-12-9(15)14(13-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,12,13,15) |
InChI Key |
NJDVJDRKYPINHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.